N-Ethyl-3-(3-nitrophenyl)benzamide is an organic compound with the molecular formula . It is classified as a derivative of benzamide, characterized by the presence of an ethyl group and a nitrophenyl group attached to the benzamide core. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound is recognized for its potential applications in scientific research, including its investigation for antimicrobial and anticancer properties, as well as its use as a building block in organic synthesis.
The synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide typically involves two main steps: nitration and amidation.
In an industrial context, these reactions may be performed using continuous flow reactors to enhance efficiency and yield. Reaction conditions are optimized to ensure high purity and minimal by-products. For example, the amidation step can be conducted under controlled temperatures and pressures to facilitate better yields.
The molecular structure of N-Ethyl-3-(3-nitrophenyl)benzamide features:
The compound's molecular weight is approximately 270.28 g/mol, with specific structural characteristics that influence its reactivity and interactions in biological systems. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm its structure .
N-Ethyl-3-(3-nitrophenyl)benzamide can undergo several chemical reactions:
The mechanism of action for N-Ethyl-3-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction may result in various biological effects, including potential antimicrobial and anticancer activities. Additionally, the ethyl group enhances the compound's lipophilicity, facilitating its cellular uptake and distribution .
Relevant analyses often include spectroscopic techniques (NMR, IR) that provide insight into functional groups and structural integrity .
N-Ethyl-3-(3-nitrophenyl)benzamide has several applications in scientific research:
This compound's unique structure allows it to participate in various chemical reactions, making it valuable for research in multiple scientific domains.
The systematic name, assigned according to International Union of Pure and Applied Chemistry (IUPAC) rules, is N-Ethyl-3-(3-nitrophenyl)benzamide. This name precisely defines the structure:
The molecular formula for N-Ethyl-3-(3-nitrophenyl)benzamide is C₁₅H₁₄N₂O₃. This formula represents the elemental composition: 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Table 1: Atomic Composition of N-Ethyl-3-(3-nitrophenyl)benzamide (C₁₅H₁₄N₂O₃)
| Element | Symbol | Count |
|---|---|---|
| Carbon | C | 15 |
| Hydrogen | H | 14 |
| Nitrogen | N | 2 |
| Oxygen | O | 3 |
The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear text representation encoding the molecular structure and connectivity. For N-Ethyl-3-(3-nitrophenyl)benzamide, the canonical SMILES is:O=C(NCC)c1cccc(c1)c2cccc(c2)N+[O-]This string decodes as:
O=C(: Carbonyl group (C=O).(NCC): Amide nitrogen connected to an ethyl group (-N-CH₂-CH₃).c1cccc(c1): Benzene ring 1 (the benzamide core).c2cccc(c2): Benzene ring 2 (the 3-nitrophenyl substituent).[N+](=O)[O-]: Nitro group (-NO₂) attached to ring 2. The c1 after the core ring indicates attachment at position 3 of the core ring to ring 2. The c2 after ring 2 indicates attachment at position 3 of ring 2 to the nitro group.The IUPAC International Chemical Identifier (InChI) and its hashed counterpart (InChIKey) provide standard, machine-readable representations of molecular structure.
InChI=1S/C15H14N2O3/c1-2-16-15(18)12-5-3-4-11(10-12)13-7-6-8-14(9-13)17(19)20/h3-10H,2H2,1H3,(H,16,18)This string encodes:S/C15H14N2O3)./h3-10H,2H2,1H3,(H,16,18) indicating mobile hydrogens).WXMQXVXKONRGQB-UHFFFAOYSA-NThis 25-character hash (27 including the InChIKey= prefix) is a condensed, fixed-length digital fingerprint derived from the full InChI string. It facilitates rapid database searching and identification, uniquely representing the compound's structure under standard conditions. The first 14 characters (WXMQXVXKONRGQB) encode the core connectivity, the next 8 (UHFFFAOY) encode protonation and stereochemistry flags (indicating no stereochemistry and standard tautomer), and the final character (S) is a version character.Currently, publicly available experimental single-crystal X-ray diffraction (SCXRD) data for N-Ethyl-3-(3-nitrophenyl)benzamide is limited. Based on its molecular structure and analogous compounds:
The biological activity and physicochemical properties of nitrophenyl-benzamide derivatives are highly sensitive to the substitution pattern on both benzene rings and the amide nitrogen. N-Ethyl-3-(3-nitrophenyl)benzamide can be compared to its positional isomers and other close analogues:
Table 2: Key Structural Variations in Nitrophenyl-Benzamide Analogues and Impact
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: